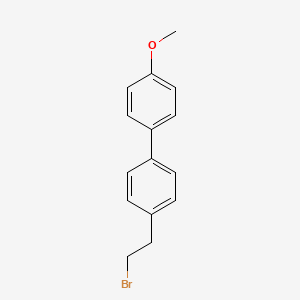![molecular formula C10H18 B11759794 (1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B11759794.png)
(1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane can be achieved through various methods. One common approach involves the cyclization of geranyl pyrophosphate, a precursor in the biosynthesis of monoterpenes . The reaction conditions typically involve the use of specific enzymes or catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from pine trees and other coniferous plants. The essential oils are then subjected to fractional distillation to isolate the desired compound . This method is preferred due to its efficiency and the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl₂) or bromine (Br₂) to form halogenated derivatives.
Major Products Formed
The major products formed from these reactions include pinonic acid (oxidation), pinane (reduction), and various halogenated derivatives (substitution) .
Scientific Research Applications
(1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes . The exact molecular targets and pathways are still under investigation, but its ability to disrupt microbial cell membranes and inhibit enzyme activity has been documented .
Comparison with Similar Compounds
Similar Compounds
α-Pinene: Another bicyclic monoterpene with a similar structure but different stereochemistry.
Camphene: A bicyclic monoterpene with a similar carbon skeleton but different functional groups.
Limonene: A monocyclic monoterpene with a similar molecular formula but different ring structure.
Uniqueness
(1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane is unique due to its specific stereochemistry and its prevalence in essential oils from coniferous plants. Its distinct pine-like aroma and its wide range of applications in various fields make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C10H18 |
|---|---|
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(1S)-2,6,6-trimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7?,8?,9-/m0/s1 |
InChI Key |
XOKSLPVRUOBDEW-HACHORDNSA-N |
Isomeric SMILES |
CC1CCC2C[C@@H]1C2(C)C |
Canonical SMILES |
CC1CCC2CC1C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid](/img/structure/B11759712.png)

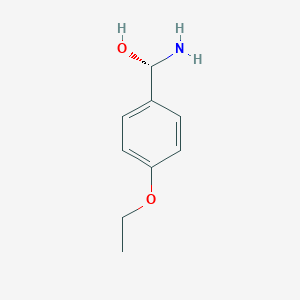
![Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11759744.png)
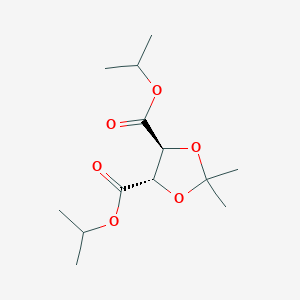
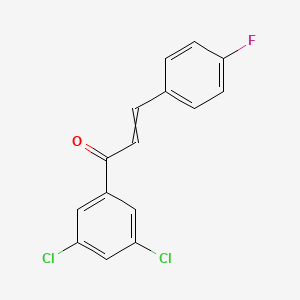
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759761.png)
amine](/img/structure/B11759768.png)
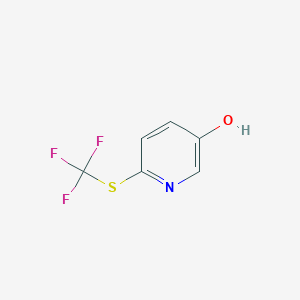


![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)

